molecular formula C20H23N3 B1668977 Cianopramine CAS No. 66834-24-0

Cianopramine

カタログ番号: B1668977
CAS番号: 66834-24-0
分子量: 305.4 g/mol
InChIキー: LQXYCDLHSKICDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

化学反応の分析

シアノプラミンは、次のようなさまざまな化学反応を起こします。

    酸化: 特定の条件下で酸化される可能性がありますが、詳細な経路は広く文書化されていません。

    還元: 還元反応は、特にニトリル基などの官能基を変えます。

    置換: 特にジメチルアミノ基を含む置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤があります。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究での応用

シアノプラミンは、主にうつ病の治療における可能性のある用途について研究されてきました。 シナプトソームへのセロトニンの取り込みを強力かつ選択的に阻害します . 臨床試験では、うつ病エピソードの治療においてプラセボに対して統計的に優れていることが示されています . さらに、セロトニンの取り込みに対するその効果は、神経薬理学的研究において貴重なツールとなっています .

科学的研究の応用

Clinical Efficacy in Depression

Cianopramine has been investigated primarily for its effectiveness in treating depressive disorders. A notable double-blind trial involving 60 patients demonstrated that this compound significantly improved depressive symptoms compared to placebo. The study utilized the Hamilton Scale of Depression for evaluation, revealing statistical superiority (P < 0.02) over placebo treatments. The mean daily dose administered was approximately 3.3 mg, which was well-tolerated with minimal anticholinergic side effects compared to amitriptyline, another tricyclic antidepressant .

Table 1: Comparison of this compound and Amitriptyline in Depression Treatment

ParameterThis compound (Mean Dose)Amitriptyline (Mean Dose)Placebo
Daily Dose3.3 mg86.4 mgN/A
Efficacy (Hamilton Scale)Superior (P < 0.02)SuperiorBaseline
Anticholinergic Side EffectsComparable to placeboHigher frequencyN/A

Comparative Studies with Other Antidepressants

Comparative research highlights this compound's unique profile among tricyclic antidepressants. While it shares similarities with other SSRIs regarding serotonin inhibition, its side effect profile appears more favorable. For instance, studies have shown that this compound has fewer sedative effects and lower instances of weight gain compared to traditional tricyclics like amitriptyline .

Table 2: Side Effect Comparison Among Antidepressants

Side EffectThis compoundAmitriptylineOther SSRIs
SedationLowerHigherVariable
Weight GainMinimalSignificantVariable
Anticholinergic EffectsLowHighLow

Broader Applications in Anxiety Disorders

Beyond depression, this compound's potential application extends to anxiety disorders. Its serotonergic activity may provide therapeutic benefits in conditions such as panic disorder and generalized anxiety disorder. The mechanisms through which it exerts these effects likely overlap with those observed in depression treatment, emphasizing the role of serotonin modulation .

Case Studies and Observational Data

Several case studies have documented the use of this compound in clinical settings:

  • Case Study 1 : A patient with major depressive disorder showed significant improvement after eight weeks on this compound, reporting reduced anxiety levels and improved mood stability.
  • Case Study 2 : In a cohort of patients with comorbid anxiety and depression, this compound was associated with improved outcomes on both anxiety scales and depression rating scales.

These anecdotal reports support the findings from controlled trials and suggest that this compound could be a versatile option for treating mood disorders.

作用機序

シアノプラミンは、セロトニンの再取り込みを阻害することによって作用し、シナプス間隙でのセロトニンの利用可能性を高めます . セロトニントランスポーターに結合して、セロトニンがシナプス前ニューロンに再吸収されるのを防ぎます。 この作用は、セロトニン作動性神経伝達を強化し、これは抗うつ効果に寄与すると考えられています .

類似の化合物との比較

シアノプラミンは、イミプラミン、クロミプラミン、アミトリプチリンなどの他の三環系抗うつ薬に似ています。 セロトニンの再取り込みの特定の阻害と、セロトニン受容体に対する弱い拮抗作用が特徴です . その他の類似の化合物には、次のようなものがあります。

シアノプラミンのセロトニンの再取り込み阻害と受容体拮抗作用の独特な組み合わせは、これらの関連化合物とは異なります。

類似化合物との比較

Cianopramine is similar to other tricyclic antidepressants such as imipramine, clomipramine, and amitriptyline. it is unique in its specific inhibition of serotonin reuptake and its weak antagonistic effects on serotonin receptors . Other similar compounds include:

This compound’s distinct combination of serotonin reuptake inhibition and receptor antagonism sets it apart from these related compounds.

生物活性

Cianopramine, a tricyclic antidepressant, exhibits significant biological activity primarily through its mechanism as a potent inhibitor of serotonin (5-HT) uptake. This article explores the pharmacological properties, clinical efficacy, and safety profile of this compound, supported by various studies and case analyses.

This compound functions primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thus increasing its availability in the brain. This action is crucial for alleviating depressive symptoms. In a study examining its effects on platelet serotonin uptake, this compound demonstrated a 57% to 80% inhibition of 14C-labeled serotonin uptake depending on the dosage administered (0.5 mg to 2 mg) within two hours post-administration .

Pharmacological Profile

The following table summarizes key pharmacological data regarding this compound:

Parameter Value
Type Tricyclic Antidepressant
Primary Action Serotonin Reuptake Inhibition
Dosage Range 0.5 mg to 2 mg
Inhibition of 5-HT Uptake 57% (0.5 mg), 80% (2 mg)
Alpha-Receptor Antagonism Weak (not clinically relevant)

Clinical Efficacy

This compound has been evaluated in several clinical trials for its effectiveness in treating depression. A notable double-blind study involved 60 patients diagnosed with various types of depressive episodes according to DSM-III criteria. Participants were randomized to receive either this compound, amitriptyline, or placebo. The results indicated that this compound significantly reduced depressive symptoms compared to placebo, with a statistical significance (P < 0.02) noted in Hamilton Depression Rating Scale evaluations .

Safety Profile and Adverse Effects

While this compound shows promise as an effective antidepressant, it is essential to consider its safety profile. The following table outlines common adverse effects associated with this compound:

Adverse Effect Incidence
Dry Mouth Common
Sedation Moderate incidence
Anticholinergic Symptoms Comparable to placebo
Serious Adverse Events Low incidence reported

A systematic review highlighted that tricyclic antidepressants, including this compound, may reduce depressive symptoms but also carry risks of serious adverse events . The review emphasized the need for careful monitoring of patients due to potential side effects such as sedation and anticholinergic symptoms.

Case Studies and Research Findings

Several case studies have reinforced the clinical findings regarding this compound's efficacy and safety:

  • Case Study: Depression Treatment
    • In a controlled trial involving patients with major depressive disorder, this compound was administered at an average daily dose of 3.3 mg. The outcomes demonstrated significant improvements in mood and overall patient well-being compared to placebo .
  • Long-term Efficacy
    • A follow-up study assessed long-term outcomes in patients treated with this compound over six months. Results indicated sustained improvement in depressive symptoms with manageable side effects .
  • Comparative Analysis
    • Comparative studies with other tricyclic antidepressants showed that while this compound is effective, it presents fewer anticholinergic side effects than amitriptyline, making it a preferable option for certain patient populations .

特性

CAS番号

66834-24-0

分子式

C20H23N3

分子量

305.4 g/mol

IUPAC名

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile

InChI

InChI=1S/C20H23N3/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23/h3-4,6-9,14H,5,10-13H2,1-2H3

InChIキー

LQXYCDLHSKICDY-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N

正規SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N

外観

Solid powder

Key on ui other cas no.

66834-24-0

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3-cyano-imipramine
3-cyanoimipramine
5-(3 (dimethylamino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine-3-carbonitrile
cianopramine
cyanoimipramine
Ro 11-2465

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cianopramine
Reactant of Route 2
Cianopramine
Reactant of Route 3
Cianopramine
Reactant of Route 4
Cianopramine
Reactant of Route 5
Cianopramine
Reactant of Route 6
Reactant of Route 6
Cianopramine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。